molecular formula C4H8BrCl B025774 1-Bromo-2-chlorobutane CAS No. 108200-18-6

1-Bromo-2-chlorobutane

Cat. No.: B025774
CAS No.: 108200-18-6
M. Wt: 171.46 g/mol
InChI Key: VHMXKTNRBDTDRA-UHFFFAOYSA-N
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Description

1-Bromo-2-chlorobutane is an organic compound with the molecular formula C4H8BrCl. It is a halogenated alkane, specifically a haloalkane, where a bromine atom and a chlorine atom are attached to a butane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

1-Bromo-2-chlorobutane can be synthesized through several methods:

    Synthetic Routes: One common method involves the free radical halogenation of butane.

    Industrial Production: In an industrial setting, the production of this compound may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-chlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and potassium tert-butoxide (KOtBu) for elimination reactions.

    Major Products: The major products depend on the type of reaction. For substitution, products like 2-chlorobutane or 1-butanol can be formed.

Mechanism of Action

The mechanism of action for 1-Bromo-2-chlorobutane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

1-Bromo-2-chlorobutane can be compared with other haloalkanes such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-bromo-2-chlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXKTNRBDTDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546122
Record name 1-Bromo-2-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108200-18-6
Record name 1-Bromo-2-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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